molecular formula C18H26N2O B1442513 1-Benzoyl-2-(piperidin-4-yl)azepane CAS No. 1311676-03-5

1-Benzoyl-2-(piperidin-4-yl)azepane

Cat. No.: B1442513
CAS No.: 1311676-03-5
M. Wt: 286.4 g/mol
InChI Key: MYUHGBSBVHUTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2-(piperidin-4-yl)azepane is a chemical compound with the molecular formula C18H26N2O and a molecular weight of 286.42 g/mol It is a nitrogen-containing heterocycle, specifically an azepane derivative, which is characterized by a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-2-(piperidin-4-yl)azepane typically involves the cyclization of linear precursors followed by functionalization. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of nitro groups into singlet nitrenes under blue light irradiation at room temperature . This process transforms a six-membered benzenoid framework into a seven-membered azepane ring. Subsequent hydrogenolysis provides the desired azepane derivative in just two steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-2-(piperidin-4-yl)azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols or amines, and substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Benzoyl-2-(piperidin-4-yl)azepane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(piperidin-4-yl)azepane involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzoyl-2-(piperidin-4-yl)azepane can be compared with other similar compounds, such as:

    Piperidine: A six-membered nitrogen-containing heterocycle commonly found in pharmaceuticals.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar applications in medicinal chemistry.

    Azepane: The parent seven-membered ring structure without the benzoyl and piperidinyl substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

phenyl-(2-piperidin-4-ylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHGBSBVHUTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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